![molecular formula C17H12ClNO4 B2496065 Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate CAS No. 1421312-33-5](/img/structure/B2496065.png)
Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
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Overview
Description
“Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate” is an organic compound with the molecular formula C17H13NO4 . It is also known by other names such as “4-hydroxy-1-methyl-7-phenoxy-3-Isoquinolinecarboxylic acid” and "Roxadustat Impurity 29" .
Molecular Structure Analysis
The molecular weight of this compound is 295.29 . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.376±0.06 g/cm3 and a predicted boiling point of 552.7±50.0 °C . It’s worth noting that similar compounds are usually white solids and have a faint aromatic smell .Scientific Research Applications
References:
- Chen, B., Li, F., Chen, D., & Li, J. (2022). Synthesis of (4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl) glycine. Chemical Research and Application, 34(10), 1-6
- Image source: Springer
- ChemBK. (n.d.). 4-羟基-1-甲基-7-苯氧基异喹啉-3-羧酸
- Mechanical, optical and antioxidant properties of 7-Hydroxy-4-methyl coumarin (7H4MC) mixed polyvinyl alcohol (PVA)/oxidized maize starch (OMS) blend films. (2019). SN Applied Sciences, 2(5), 1-8
Safety And Hazards
properties
IUPAC Name |
methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-17(21)14-15(20)12-8-7-11(9-13(12)16(18)19-14)23-10-5-3-2-4-6-10/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMWEAOVAUETLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate |
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